molecular formula C12H25FO2Si B13324448 Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol

Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol

Cat. No.: B13324448
M. Wt: 248.41 g/mol
InChI Key: WIXAFXADZBGCAF-HBNTYKKESA-N
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Description

Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol is a complex organic compound featuring a cyclopentyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a cyclopentane derivative, which undergoes selective fluorination and subsequent protection of the hydroxyl group with a TBDMS group. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaN3, KCN

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohol derivatives

    Substitution: Azides, nitriles

Scientific Research Applications

Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and binding affinity to target proteins .

Comparison with Similar Compounds

Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol can be compared with similar compounds such as:

Properties

Molecular Formula

C12H25FO2Si

Molecular Weight

248.41 g/mol

IUPAC Name

[(1R,3R,4R)-3-[tert-butyl(dimethyl)silyl]oxy-4-fluorocyclopentyl]methanol

InChI

InChI=1S/C12H25FO2Si/c1-12(2,3)16(4,5)15-11-7-9(8-14)6-10(11)13/h9-11,14H,6-8H2,1-5H3/t9-,10+,11+/m0/s1

InChI Key

WIXAFXADZBGCAF-HBNTYKKESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](C[C@H]1F)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC1F)CO

Origin of Product

United States

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